molecular formula C23H25NO4S B453424 Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B453424
M. Wt: 411.5g/mol
InChI Key: NEUMFSPGVAULQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5g/mol

IUPAC Name

propan-2-yl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H25NO4S/c1-12(2)27-23(26)20-19(17-9-13(3)7-8-14(17)4)11-29-22(20)24-21(25)18-10-15(5)28-16(18)6/h7-12H,1-6H3,(H,24,25)

InChI Key

NEUMFSPGVAULQH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=C(OC(=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=C(OC(=C3)C)C

Origin of Product

United States

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